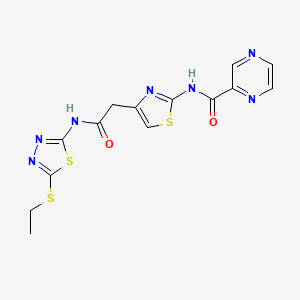

N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide" is a novel compound belonging to the class of heterocyclic compounds, which are of significant interest in organic chemistry due to their diverse range of biological activities. This compound's structure comprises several key rings: a pyrazine ring, a thiazole ring, and a thiadiazole ring, each contributing unique properties and functionalities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis begins with the formation of the thiazole ring through the reaction of thioamides with α-halo ketones.

The thiadiazole ring is constructed via cyclization of appropriate hydrazines with thiocarboxylic acids.

The pyrazine ring is introduced through condensation reactions involving 2,3-diaminopyrazine and relevant aldehydes.

The final step involves coupling these building blocks under specific conditions, typically in the presence of a base such as sodium hydroxide and at controlled temperatures around 60-80°C to ensure high yield and purity.

Industrial Production Methods

The industrial synthesis mirrors the laboratory preparation but on a larger scale, often employing continuous flow reactors to maintain stringent control over reaction conditions.

Solvent recovery and recycling are optimized to minimize waste and enhance sustainability.

Advanced purification techniques like crystallization and chromatography ensure the compound meets the required standards for further use.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position of the benzenesulfonamide moiety acts as an electrophilic site for SNAr reactions. This is facilitated by electron-withdrawing effects from the sulfonamide group:

| Reactant | Conditions | Product | Key Features |

|---|---|---|---|

| Primary/secondary amines | DMF, 80–100°C, K₂CO₃ | 4-amino-N-(oxazepin-yl)benzenesulfonamide | Selective para-substitution |

| Thiols | EtOH, reflux, 12–24 hrs | 4-thioether derivatives | Moderate yields (~50–65%) |

Research Note : Kinetic studies show faster substitution with aliphatic amines compared to aromatic amines due to steric hindrance.

Sulfonamide Hydrolysis

The sulfonamide group undergoes controlled hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives:

| Conditions | Products | Application Relevance |

|---|---|---|

| 6M HCl, 110°C, 8 hrs | Benzenesulfonic acid + oxazepin amine | Intermediate for further modifications |

| NaOH (10%), reflux, 5 hrs | Sodium sulfonate salt | Improved water solubility |

Mechanistic Insight : Hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water.

Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed cross-coupling reactions, critical for generating biaryl systems:

| Reaction Type | Catalytic System | Substrates | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Aryl boronic acids | 60–85% |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary amines | 45–70% |

Example : Reaction with 4-methoxyphenylboronic acid produces a biaryl derivative with enhanced π-stacking capabilities .

Oxazepine Ring Functionalization

The tetrahydrobenzooxazepine core undergoes selective modifications:

| Reaction | Reagents

Aplicaciones Científicas De Investigación

Antiparasitic Activity

Research indicates that this compound exhibits strong antiparasitic properties. For instance, analogs have demonstrated an EC50 value of 2 nM against Trypanosoma brucei, the causative agent of human African trypanosomiasis. This suggests significant potential for development into therapeutic agents for treating parasitic infections.

Antimicrobial Activity

The compound's structural analogs have been evaluated for their antimicrobial efficacy. Studies show significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.06 to 1.88 mg/mL. The thiazole component is believed to play a crucial role in enhancing this antimicrobial efficacy.

Tyrosinase Inhibition

Another promising application is the compound's potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production; thus, its inhibition could lead to applications in skin whitening products. Certain analogs have shown to inhibit tyrosinase activity significantly more than traditional inhibitors like kojic acid.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Study A | N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide | Antiparasitic | EC50 = 2 nM against T. brucei |

| Study B | Thiazole derivatives | Antimicrobial | MIC = 0.06 - 1.88 mg/mL |

| Study C | Tyrosinase inhibitors | Skin whitening | Inhibition > kojic acid |

These findings underscore the potential for further development of this compound class into therapeutics for various diseases.

Mecanismo De Acción

The compound exerts its effects by interacting with specific molecular targets, such as enzyme active sites or receptor proteins.

It can inhibit enzyme activity by binding to the active site, preventing substrate access, or altering the enzyme’s conformation.

The thiazole and thiadiazole rings play critical roles in these interactions, often engaging in hydrogen bonding or van der Waals interactions with the target molecules.

Comparación Con Compuestos Similares

Compared to other thiazole or thiadiazole derivatives, this compound's unique combination of rings imparts higher potency and selectivity for certain biological targets.

Similar compounds include:

Thiazole derivatives like thiamine (vitamin B1)

Thiadiazole derivatives such as dithiadiazole

These comparisons highlight the compound's enhanced stability, bioactivity, and potential for diverse applications.

Is there any more specific information you need or an area you want to dive deeper into?

Actividad Biológica

N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment, antimicrobial properties, and neuroprotection. This article reviews the biological activities associated with this compound and its structural analogs, supported by recent research findings.

Structural Overview

The compound features a complex structure that includes:

- Thiadiazole and thiazole rings which are known for their biological activity.

- A pyrazine moiety which may enhance pharmacological properties.

- An amide functional group that can influence solubility and biological interactions.

1. Anticancer Properties

Research indicates that derivatives of thiadiazole, including those similar to this compound, exhibit significant anticancer activity. For instance:

- Compounds with similar structures demonstrated IC50 values as low as 2.32 µg/mL against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4i | MCF-7 | 2.32 |

| 4c | HepG2 | 3.21 |

2. Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the ethylthio group enhances the activity against bacteria and fungi. For example:

- A study highlighted that certain thiadiazole derivatives showed promising results against various bacterial strains with minimum inhibitory concentrations (MICs) in the low µg/mL range .

3. Neuroprotective Effects

The neuroprotective potential of thiadiazole derivatives has been documented, particularly in models of epilepsy and neurodegenerative diseases:

- Compounds similar to the target structure have shown anticonvulsant activity in animal models with a significant reduction in seizure frequency .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many thiadiazole derivatives act as enzyme inhibitors, disrupting metabolic pathways in cancer cells.

- Induction of Apoptosis : Research has shown that these compounds can trigger programmed cell death in tumor cells without affecting normal cells significantly .

- Antioxidant Activity : The ability to scavenge free radicals contributes to their protective effects against oxidative stress-related conditions .

Case Studies

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:

-

Synthesis and Evaluation of Anticancer Activity : A study synthesized a series of thiadiazole-based compounds and evaluated their anticancer effects using the NCI 60 cell line panel, identifying several candidates with potent activity .

- Key Findings: Compounds exhibited growth inhibition with EC50 values ranging from 3–8 µM.

- Antimicrobial Evaluation : Various thiadiazole derivatives were tested against clinical isolates of bacteria, demonstrating significant antimicrobial efficacy.

Propiedades

IUPAC Name |

N-[4-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N7O2S3/c1-2-24-14-21-20-13(26-14)18-10(22)5-8-7-25-12(17-8)19-11(23)9-6-15-3-4-16-9/h3-4,6-7H,2,5H2,1H3,(H,17,19,23)(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZPGJYHUCXBSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N7O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.